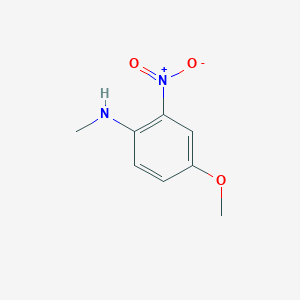

4-甲氧基-N-甲基-2-硝基苯胺

概述

描述

The compound 4-Methoxy-N-methyl-2-nitrobenzenamine is a derivative of nitrobenzene, which is a class of organic compounds characterized by a nitro group (-NO2) attached to a benzene ring. The methoxy and methyl groups are electron-donating substituents, which can influence the chemical behavior of the molecule, particularly in reactions involving electron transfer .

Synthesis Analysis

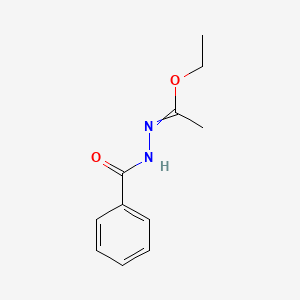

The synthesis of compounds related to 4-Methoxy-N-methyl-2-nitrobenzenamine often involves the reaction of nitrobenzene derivatives with various reagents. For instance, the photoreduction of nitrobenzenes with electron-donating substituents by amines has been studied, indicating that these compounds can act as photoinitiators for polymerization reactions . Additionally, the synthesis of related compounds such as N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine has been reported, which could provide insights into the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-N-methyl-2-nitrobenzenamine has been characterized using various techniques such as NMR, FT-IR, UV-visible spectroscopy, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 4-Methoxy-N-methyl-2-nitrobenzenamine.

Chemical Reactions Analysis

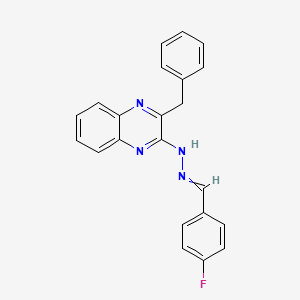

The chemical behavior of nitrobenzene derivatives is influenced by the substituents on the benzene ring. For example, the presence of electron-donating groups can facilitate the reduction of the nitro group to an amine group . The reactivity of these compounds in the presence of amines and their ability to undergo polymerization reactions has been demonstrated . Moreover, the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride to give N-(4-methoxy-3-nitrobenzyl) derivatives has been explored, which could be relevant to the reactivity of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. The presence of electron-donating groups such as methoxy and methyl can affect properties like reduction potentials and photophysical behavior . The thermal properties of these compounds have also been investigated, providing information on their stability and behavior under different temperature conditions . Additionally, the non-linear optical (NLO) properties of related compounds have been studied, which could suggest potential applications for 4-Methoxy-N-methyl-2-nitrobenzenamine in NLO materials .

科学研究应用

染料和颜料的合成

4-甲氧基-N-甲基-2-硝基苯胺: 用于合成复杂的染料和颜料 。这些染料的应用范围从纺织品制造到油墨生产。该化合物能够进行各种化学反应,使其成为在工业用途方面创造具有特定性能的着色剂的宝贵中间体。

药理学研究

在药理学中,该化合物作为合成具有潜在治疗作用的分子中的前体 。其衍生物正在被研究其药代动力学和药效学,这可能导致开发新的药物。

农业化学品

农业行业采用4-甲氧基-N-甲基-2-硝基苯胺来开发杀虫剂和除草剂 。研究人员正在探索其功效和安全性,以控制害虫和杂草,旨在以最小的环境影响来提高作物产量。

材料科学

材料科学家正在研究4-甲氧基-N-甲基-2-硝基苯胺在创建新型材料中的应用 。它的化学结构可以促进具有独特机械和化学性能的先进聚合物和复合材料的开发。

环境科学

环境科学家对4-甲氧基-N-甲基-2-硝基苯胺的降解产物和环境归宿感兴趣 。了解其降解途径有助于评估其对生态系统的长期影响并设计环保化学品。

分析化学

在分析化学中,4-甲氧基-N-甲基-2-硝基苯胺用作各种分析方法中的标准品或试剂 。它有助于开发新的分析方法和技术,用于检测和量化复杂混合物中的物质。

生物化学

生物化学家研究4-甲氧基-N-甲基-2-硝基苯胺与生物分子的相互作用 。这项研究可以揭示作用的分子机制,并为生物医学应用铺平道路。

杀螺活性

该化合物已显示出作为杀螺剂的潜力,可用于控制水生环境中的蜗牛种群 。这些应用在管理血吸虫病等疾病方面尤为重要,这些疾病是由淡水蜗牛传播的。

作用机制

安全和危害

4-Methoxy-N-methyl-2-nitrobenzenamine is classified as harmful and an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

属性

IUPAC Name |

4-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393589 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3360-79-0 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

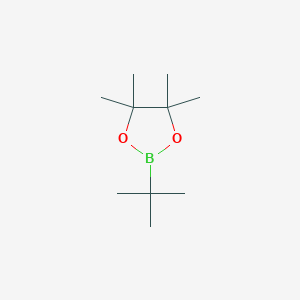

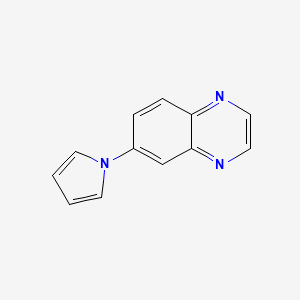

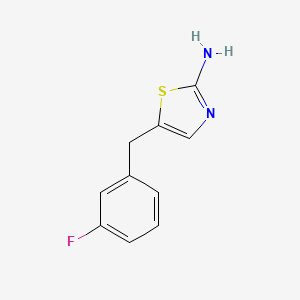

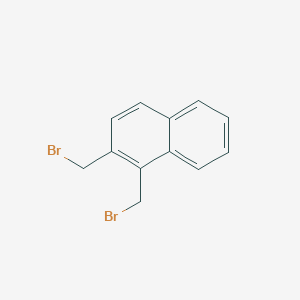

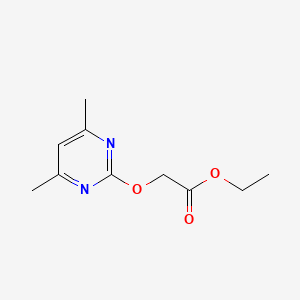

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)

![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)